

Executive Summary: The Pivotal Role of SM-102 in Modern Therapeutics

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Compound of Interest

Compound Name: *Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate*

Cat. No.: B12409731

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The advent of messenger RNA (mRNA) therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, has been largely enabled by sophisticated drug delivery systems.[1] At the heart of these systems are lipid nanoparticles (LNPs), which protect the fragile mRNA molecule and facilitate its entry into target cells.[2][3] SM-102, a synthetic ionizable amino lipid, has emerged as a cornerstone of this technology, famously serving as a key component in the Moderna (Spikevax) COVID-19 vaccine.[2][4][5]

This technical guide provides a comprehensive analysis of the core physicochemical properties of SM-102, offering researchers, scientists, and drug development professionals a detailed understanding of its structure, function, and application. We will delve into the causality behind its design, the experimental protocols for its characterization, and its mechanism of action, providing a holistic view grounded in scientific evidence.

Core Physicochemical Characteristics of SM-102

The efficacy of SM-102 as a delivery vehicle is rooted in its unique molecular structure and resulting chemical properties. These attributes are not arbitrary; they are meticulously designed to overcome the primary barriers to effective mRNA delivery.

Molecular Structure and Identity

SM-102 is a synthetic amino lipid featuring multiple saturated aliphatic chains connected to a tertiary amine group through ester bonds.^{[4][6][7]} This structure is fundamental to its function, providing both the hydrophobic character needed to form a lipid nanoparticle and the pH-responsive element crucial for its biological activity.

Property	Value	Source(s)
IUPAC Name	9-Heptadecanyl 8-[(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino]octanoate	^{[2][7]}
CAS Number	2089251-47-6	^{[2][7][8]}
Molecular Formula	C ₄₄ H ₈₇ NO ₅	^{[2][8][9]}
Molar Mass	710.17 g·mol ⁻¹	^{[8][9]}
Appearance	Colorless oily compound	^[7]

The Significance of pKa and pH-Dependent Ionization

The most critical physicochemical property of SM-102 is its acid dissociation constant (pKa). The pKa is the pH at which the tertiary amine group is 50% protonated (positively charged) and 50% deprotonated (neutral).

- pKa of SM-102: 6.68^{[9][10][11][12][13][14]}

This specific pKa value is the key to SM-102's function. It dictates a "pH-switch" mechanism that is essential for both mRNA encapsulation and its subsequent release into the cell's cytoplasm.^[1]

- At Acidic pH (e.g., during LNP formulation, pH ~4.0): The tertiary amine group of SM-102 becomes fully protonated, conferring a positive charge. This allows it to electrostatically bind to the negatively charged phosphate backbone of the mRNA, facilitating high encapsulation efficiency.^{[2][15]}
- At Physiological pH (e.g., in the bloodstream, pH ~7.4): With a pKa of 6.68, SM-102 is predominantly in a neutral state at physiological pH.^{[7][16]} This near-neutral charge is a

critical design feature that minimizes nonspecific interactions with anionic cell membranes and blood components, reducing potential toxicity and increasing circulation time.[7]

- In the Acidic Endosome (after cellular uptake, pH ~5.0-6.5): Once the LNP is taken up by a cell via endocytosis, the endosome's internal environment becomes acidified. This drop in pH causes SM-102 to become positively charged again.[16] This charge reversal is hypothesized to trigger the disruption of the endosomal membrane, a process often referred to as the "proton sponge effect," allowing the mRNA cargo to escape into the cytoplasm where it can be translated into protein.[16]

SM-102 in Lipid Nanoparticle (LNP) Formulations

SM-102 does not act in isolation. It is a critical component of a multi-lipid formulation where each molecule has a specific structural or functional role.[4][6]

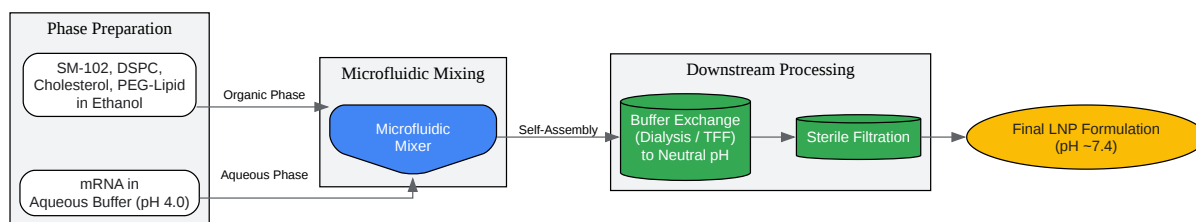
A Multi-Component System: The LNP Formulation

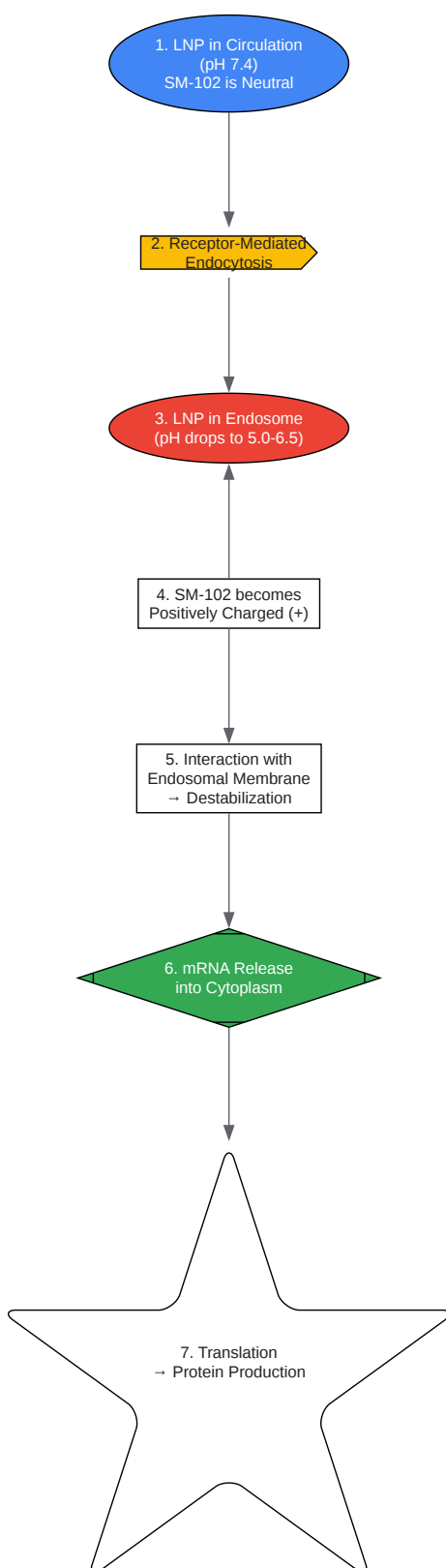
A typical LNP formulation incorporating SM-102 consists of four main components, as seen in the Moderna COVID-19 vaccine.[4][5] The precise molar ratio of these lipids is a critical quality attribute (CQA) that influences the stability, size, and biological efficacy of the final nanoparticle.[17][18]

Component	Lipid Type	Function	Molar Ratio (%)
SM-102	Ionizable Cationic Lipid	Encapsulates mRNA and facilitates endosomal escape.	50
DSPC	Helper Lipid	Provides structural integrity to the nanoparticle. [1] [4] [17]	10
Cholesterol	Structural Lipid	Modulates membrane integrity and enhances particle stability. [3] [4]	38.5
DMG-PEG 2000	PEGylated Lipid	Forms a protective hydrophilic layer that prevents aggregation and prolongs circulation. [1] [17]	1.5
Table references: [8] [15] [17]			

LNP Assembly via Microfluidic Mixing

The gold standard for producing consistent and scalable LNPs is through rapid microfluidic mixing.[\[19\]](#) This process involves mixing an ethanol phase containing the lipids with an acidic aqueous phase (e.g., citrate buffer, pH 4.0) containing the mRNA.[\[15\]](#)[\[19\]](#) The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, entrapping the mRNA within the core.





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